molecular formula C7H8N2O2 B087652 (S)-2-Amino-2-(pyridin-2-YL)acetic acid CAS No. 1228568-37-3

(S)-2-Amino-2-(pyridin-2-YL)acetic acid

Cat. No. B087652
M. Wt: 152.15 g/mol
InChI Key: JTOBAFRWEGCWGI-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-2-(pyridin-2-YL)acetic acid” is a compound that contains a pyridine moiety . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

The synthesis of pyridine derivatives has been a subject of interest in many studies . One method involves the reaction of 2-aminopyridine with other reagents. For example, the ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates were successfully synthesized by reaction of 2-aminopyridine, Meldrum’s acid, and aryl glyoxals .


Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-2-(pyridin-2-YL)acetic acid” is characterized by a pyridine ring attached to an acetic acid moiety . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of 2-aminopyridine has been studied in various chemical reactions . In one study, it was found that 2-aminopyridine reacts with Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes to produce ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates .

Future Directions

The future directions for the research and application of “(S)-2-Amino-2-(pyridin-2-YL)acetic acid” and its derivatives could involve further exploration of their biological activities and potential uses in pharmaceuticals . The synthesis methods could also be optimized for better yield and efficiency .

properties

IUPAC Name

(2S)-2-amino-2-pyridin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6(7(10)11)5-3-1-2-4-9-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOBAFRWEGCWGI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297560
Record name (αS)-α-Amino-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(pyridin-2-YL)acetic acid

CAS RN

1228568-37-3
Record name (αS)-α-Amino-2-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228568-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-2-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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